molecular formula C8H6N2O3 B3293583 4-Hydroxy-1H-indazole-3-carboxylic acid CAS No. 885519-93-7

4-Hydroxy-1H-indazole-3-carboxylic acid

Cat. No.: B3293583
CAS No.: 885519-93-7
M. Wt: 178.14 g/mol
InChI Key: XWSXOIGNPIXBHE-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a carboxylic acid group (-COOH) at the 3-position of the indazole ring. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The classical method involves the cyclization of o-nitroanilines with hydrazine to form indazoles. This reaction typically requires high temperatures and strong acids or bases as catalysts.

  • Modern Synthetic Approaches: Recent advancements have introduced more efficient methods, such as the use of transition metal catalysts (e.g., palladium, copper) to facilitate the cyclization process at lower temperatures and milder conditions.

Industrial Production Methods: Indazole derivatives, including this compound, are produced on an industrial scale using optimized synthetic routes that ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to enhance production efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids (e.g., sulfuric acid) or halogenating agents (e.g., bromine).

Major Products Formed:

  • Oxidation: 4-Hydroxy-1H-indazole-3-one

  • Reduction: 4-Hydroxy-1H-indazole-3-ol

  • Substitution: Various substituted indazoles depending on the electrophile used

Scientific Research Applications

4-Hydroxy-1H-indazole-3-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indazole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

  • Medicine: This compound is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

  • Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-1H-indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-Hydroxy-1H-indazole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Indazole-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.

  • 1H-Indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

  • Indazole-3-one: Contains a keto group instead of the carboxylic acid group.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their functional groups.

Properties

IUPAC Name

4-hydroxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)7(8(12)13)10-9-4/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSXOIGNPIXBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646451
Record name 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-93-7
Record name 4-Hydroxy-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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